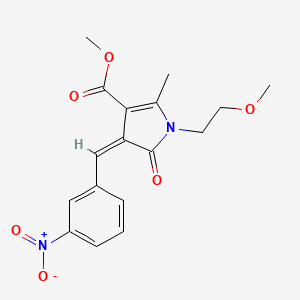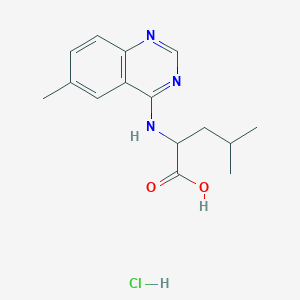![molecular formula C24H30ClN3O3 B4897875 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound commonly used in scientific research. It is a potent inhibitor of a specific protein called phosphodiesterase 10A (PDE10A), which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. The inhibition of PDE10A by this compound has been shown to have various biochemical and physiological effects, making it a valuable tool in studying the role of PDE10A in different biological processes.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the inhibition of this compound, which leads to an increase in the levels of cAMP and cGMP in cells. These second messengers play important roles in various cellular processes, including signal transduction, gene expression, and synaptic plasticity. The inhibition of this compound by this compound has been shown to enhance the signaling of dopamine receptors in the striatum, which is thought to be responsible for its effects on motor function and schizophrenia symptoms.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In addition to its effects on dopamine signaling, this compound has been shown to modulate the activity of other neurotransmitter systems, including glutamate and acetylcholine. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its high potency and selectivity for this compound, which allows for specific modulation of this protein without affecting other PDEs. Its effects on dopamine signaling and other neurotransmitter systems also make it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, the limitations of this compound include its relatively high cost and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research. One potential direction is the development of more potent and selective this compound inhibitors for use in preclinical and clinical studies. Another direction is the investigation of the effects of this compound inhibition in other brain regions and cell types, as well as in non-neuronal tissues. Finally, the potential therapeutic applications of this compound for various neurological and psychiatric disorders, such as Huntington's disease and schizophrenia, warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps, including the reaction of 5-chloro-2-(4-propionyl-1-piperazinyl)aniline with butyl bromide to obtain the butoxy derivative, followed by the reaction of the butoxy derivative with 4-chlorobenzoyl chloride to obtain the final product. The synthesis process has been described in detail in several research articles.
Applications De Recherche Scientifique
The use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research has been mainly focused on studying the role of this compound in different biological processes. This compound is expressed in various regions of the brain, including the striatum, and has been implicated in the regulation of motor function, cognition, and mood. The inhibition of this compound by this compound has been shown to improve motor function and reduce the symptoms of schizophrenia in animal models, making it a potential therapeutic target for these conditions.
Propriétés
IUPAC Name |
3-butoxy-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O3/c1-3-5-15-31-20-8-6-7-18(16-20)24(30)26-21-17-19(25)9-10-22(21)27-11-13-28(14-12-27)23(29)4-2/h6-10,16-17H,3-5,11-15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTHJYFPLNDFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)